Enhanced Lipophilicity (XLogP3) Versus the 4-Chloro Analog Clofexamide Drives Differential Membrane Partitioning
The target compound possesses a 2,4-dichloro substitution on the phenoxy ring, yielding a computed XLogP3 of 3.3, whereas the mono-chlorinated analog Clofexamide (2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide, CAS 1223-36-5) exhibits an XLogP3 of 2.6 [1][2]. This ΔlogP of +0.7 represents an approximately 5-fold increase in octanol-water partition coefficient, predicting enhanced membrane permeability and altered tissue distribution kinetics [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Clofexamide (CAS 1223-36-5): XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 5-fold higher octanol-water partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14 for target; 2025.09.15 for comparator) |
Why This Matters
Higher lipophilicity predicts superior passive membrane permeability and distinct in vivo distribution, making the dichloro compound preferable for intracellular target engagement or CNS penetration studies where the monochloro analog may be insufficient.
- [1] PubChem. Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(diethylamino)ethyl)-. Compound Summary CID 206267. Computed Properties: XLogP3-AA 3.3. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-(4-Chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide (Clofexamide). Compound Summary CID 28554. Computed Properties: XLogP3-AA 2.6. National Center for Biotechnology Information. View Source
